molecular formula C15H11BrClN5O B6580854 N-(2-bromophenyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1207032-79-8

N-(2-bromophenyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B6580854
CAS RN: 1207032-79-8
M. Wt: 392.64 g/mol
InChI Key: YXGORVNMHBRTSA-UHFFFAOYSA-N
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Description

This compound is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds. It has a carboxamide group attached to the triazole ring, and the triazole ring is substituted with a 2-bromophenyl group and a 4-chlorophenylamino group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate 1,2,3-triazole with the corresponding bromophenyl and chlorophenylamino moieties. The exact synthetic route would depend on the available starting materials and the specific conditions required for each step .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The bromophenyl and chlorophenylamino groups would be attached to this ring .


Chemical Reactions Analysis

As a brominated and chlorinated aromatic compound, this substance could potentially undergo various types of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine and chlorine atoms would likely make the compound relatively dense and possibly volatile. The compound might also exhibit significant polarity due to the presence of the polar carboxamide group .

Safety and Hazards

Like many brominated and chlorinated organic compounds, this substance could potentially be hazardous. It might be toxic if ingested, inhaled, or absorbed through the skin. It could also pose environmental hazards due to its potential persistence and bioaccumulation .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. It could also be interesting to study its environmental fate and potential ecological impacts .

properties

IUPAC Name

N-(2-bromophenyl)-5-(4-chloroanilino)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClN5O/c16-11-3-1-2-4-12(11)19-15(23)13-14(21-22-20-13)18-10-7-5-9(17)6-8-10/h1-8H,(H,19,23)(H2,18,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGORVNMHBRTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

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